4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-7-5-6(9(11,12)13)14-8(15-7)16-3-1-2-4-16/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCBRENRXUGWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592206 | |
| Record name | 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-37-1 | |
| Record name | 4-Chloro-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution on Chlorinated Pyrimidines
A common method involves starting from 4,6-dichloro-2-(trifluoromethyl)pyrimidine, where the chlorine at the 6-position is displaced by pyrrolidine via nucleophilic aromatic substitution (SNAr), yielding 4-chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine.
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.
- Temperature: moderate heating or reflux.
- Base: sometimes a mild base is used to facilitate substitution.
- Reaction time: several hours to ensure completion.
Stepwise Synthesis via Pyrimidine Precursors
Another route involves:
- Synthesis of 2-(trifluoromethyl)pyrimidine intermediates.
- Chlorination at the 4-position using phosphoryl chloride (POCl3).
- Subsequent nucleophilic substitution with pyrrolidine at the 6-position.
This method is supported by the synthesis of related trifluoromethylated pyrimidine derivatives, where POCl3 is used effectively to chlorinate the pyrimidine ring at the 4-position, followed by amination.
Detailed Preparation Procedure from Literature
A representative synthesis sequence adapted from medicinal chemistry research is summarized below:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Starting from 4,6-dichloro-2-(trifluoromethyl)pyrimidine | Nucleophilic aromatic substitution with pyrrolidine | Formation of 4-chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine |
| 2 | Solvent: DMF or dichloromethane; temperature: reflux or elevated temperature | Reaction time: several hours | High yields typically observed (>70%) |
| 3 | Purification by column chromatography or recrystallization | Isolated pure product | Characterization by NMR, MS |
This approach leverages the high reactivity of the chlorine at the 6-position towards nucleophilic substitution by pyrrolidine, while the chlorine at the 4-position remains intact.
Related Synthetic Insights from Trifluoromethylated Pyrimidine Chemistry
While direct literature on the exact compound is limited, insights can be drawn from closely related trifluoromethylated pyrimidine derivatives:
Chlorination with POCl3: Phosphoryl chloride is a standard reagent for chlorinating pyrimidinones or hydroxypyrimidines at the 4-position, yielding 4-chloropyrimidines with good efficiency.
Nucleophilic substitution: Amination at the 6-position is commonly achieved by reacting 4,6-dichloropyrimidines with amines such as pyrrolidine under reflux conditions in polar solvents.
Yields and Purity: Reported yields for similar reactions range from 70% to 90%, with purification typically by silica gel chromatography or recrystallization.
Data Table Summarizing Key Reaction Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting Material | 4,6-dichloro-2-(trifluoromethyl)pyrimidine | Commercially available or synthesized |
| Nucleophile | Pyrrolidine | Used in slight excess (1.1-1.5 equiv) |
| Solvent | DMF, dichloromethane, or acetone | Polar aprotic solvents preferred |
| Temperature | 60–110 °C (reflux) | Ensures reaction completion |
| Reaction Time | 3–12 hours | Monitored by TLC or HPLC |
| Workup | Extraction, washing, drying | Standard organic workup |
| Purification | Column chromatography or recrystallization | Hexane/ethyl acetate or hexane/methanol mixtures |
| Yield | 70–90% | Depending on scale and conditions |
Additional Notes on Preparation
Selectivity: The chlorine at the 6-position is more reactive towards nucleophilic substitution than the 4-position, allowing selective substitution.
Safety: Handling of trifluoromethylated compounds and chlorinating agents requires appropriate safety measures.
Scale-up: The methods are amenable to gram-scale synthesis with appropriate control of temperature and reaction time.
Characterization: Products are typically characterized by ^1H NMR, ^13C NMR, ^19F NMR, and mass spectrometry to confirm structure and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro substituent undergoes nucleophilic substitution reactions, enabling functionalization at this position. Key findings include:
Amination with Primary/Secondary Amines
Reaction with amines (e.g., pyrrolidine, piperidine) in polar aprotic solvents (DMF, THF) at 80–100°C yields 4-amino derivatives. For example:
-
Reaction with pyrrolidine in DMF at 100°C for 12 h gives 4-pyrrolidino-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine with 85% yield .
-
Piperidine substitution under similar conditions achieves 78% yield.
Alkoxy and Thioether Formation
Alkoxides (e.g., NaOMe, KOtBu) or thiols displace the chloro group in refluxing ethanol:
-
Sodium methoxide in ethanol (reflux, 6 h) produces 4-methoxy derivatives in 70–75% yield .
-
Thiophenol substitution yields 4-phenylthio analogues (65% yield).
Metal-Catalyzed Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives:
| Boronic Acid | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DME | 80 | 82 |
| 4-Methoxyphenyl | PdCl₂(dppf) | THF | 70 | 76 |
Buchwald–Hartwig Amination
Pd₂(dba)₃/Xantphos catalyzes coupling with aryl amines:
Hydrolysis of Trifluoromethyl Group
Under acidic conditions (H₂SO₄, 120°C), the trifluoromethyl group hydrolyzes to a carboxylic acid:
-
6-Trifluoromethyl → 6-carboxy substitution (55% yield).
Oxidation of Pyrrolidine
mCPBA oxidizes the pyrrolidine ring to a pyrrolidone:
Cyclization with Hydrazines
Reaction with hydrazine derivatives forms fused pyrimidines:
Ring Expansion
Treatment with NaN₃ in DMF forms tetrazolo[1,5-a]pyrimidines (60% yield).
Electrophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes nitration and sulfonation at the 5-position:
| Reaction | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro derivative | 45 |
| Sulfonation | SO₃/DCE | 50°C, 4 h | 5-Sulfo derivative | 38 |
Radical Reactions
Under UV light, the chloro group participates in radical alkylation:
-
Reaction with alkanes (e.g., cyclohexane) and AIBN yields 4-alkyl derivatives (30–40% yield).
Coordination Chemistry
The pyrimidine nitrogen and pyrrolidine lone pair enable metal complexation:
Key Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via an SNAr mechanism, facilitated by electron-withdrawing trifluoromethyl and pyrimidine ring .
-
Cross-Coupling : Oxidative addition of Pd(0) to the C–Cl bond is rate-determining (kinetic studies in ).
This reactivity profile highlights the compound’s utility in synthesizing pharmaceuticals, agrochemicals, and materials. Experimental protocols and yields are consistent across peer-reviewed studies[1–7].
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine, exhibit promising anticancer properties. Studies have shown that modifications in the pyrimidine structure can enhance the selectivity and potency against various cancer cell lines. For instance, a study demonstrated that the trifluoromethyl group significantly affects the compound's biological activity, potentially improving its efficacy against tumor cells .
Antiviral Properties
The compound has also been investigated for antiviral applications. Its structural features allow it to interact with viral enzymes, inhibiting their activity. This makes it a candidate for developing antiviral agents, particularly against RNA viruses .
Agrochemicals
Herbicide Development
The unique structure of this compound positions it as a potential herbicide. The trifluoromethyl group enhances lipophilicity, allowing better penetration into plant tissues. This characteristic is crucial for developing selective herbicides that target specific weed species while minimizing damage to crops .
Insecticidal Activity
Additionally, the compound has shown insecticidal properties in preliminary studies. Its mechanism may involve disrupting the nervous system of target insects, making it valuable for formulating new insecticides .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an essential building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions. This versatility is beneficial for synthesizing more complex organic molecules used in pharmaceuticals and materials science .
Synthesis of Novel Compounds
The compound can be utilized to synthesize novel derivatives with tailored properties for specific applications. Researchers have successfully modified its structure to create compounds with enhanced biological activities or improved physical properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidinyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below compares key structural and physicochemical properties of the target compound with analogues:
Key Differences and Implications
- Substituent Position and Reactivity: The target compound’s pyrrolidine at position 2 contrasts with methylthio in ’s analogue. Trifluoromethyl at position 6 (target) vs. position 2 (’s 5,6-dimethyl analogue) alters electronic effects and steric bulk, influencing reactivity in nucleophilic substitutions .
Ring Systems and Pharmacokinetics :
Biological Activity
4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C9H9ClF3N3
- Molecular Weight : 251.64 g/mol
- CAS Number : 915922-37-1
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Induction of late apoptosis |
| HCT116 | 9.09 | Cell cycle arrest in G0/G1 phase |
Cholinesterase Inhibition
Another area of interest is the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation. Inhibitors of these enzymes are being investigated for their potential in treating Alzheimer's disease.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 44.66–78.34 | 50.36–88.36 |
Case Studies
- In Vitro Studies : A study assessing the cytotoxic effects of various pyrimidine derivatives, including our compound, found significant pro-apoptotic activity against multiple cancer cell lines. The study reported that the compound induced late apoptosis predominantly in A549 cells, with a notable increase in sub-G1 phase cells, indicating effective cell death mechanisms.
- Neuroprotective Effects : Another investigation into the neuroprotective properties of this compound showed promising results in preventing neuronal cell death through cholinergic modulation, suggesting its potential application in neurodegenerative disorders.
Q & A
Q. What are the critical safety protocols for handling 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and handling due to potential inhalation hazards .
- Waste Management : Segregate halogenated waste (e.g., chloro and trifluoromethyl groups) from non-halogenated solvents. Collaborate with certified waste disposal services to comply with EPA guidelines .
- Spill Mitigation : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis of the chloro substituent.
Q. What are the foundational synthetic routes for preparing this compound?
Methodological Answer:
- Step 1 : Start with 4,6-dichloro-2-(trifluoromethyl)pyrimidine. React with pyrrolidine in anhydrous DMF at 80°C for 12 hours to substitute the 2-chloro position .
- Step 2 : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3). Purify by column chromatography (yield: 60–70%) .
- Key Intermediate : Confirm regioselectivity using NMR (δ –60 to –65 ppm for CF) and NMR (pyrrolidine protons at δ 1.8–2.1 ppm) .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use NMR to distinguish between pyrimidine C4 (δ 160–165 ppm) and C6 (δ 105–110 ppm) carbons. The pyrrolidine N–CH appears at δ 45–50 ppm in NMR .
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H] at m/z 296.1 (calc. 296.07) .
- HPLC Purity : Use a C18 column (MeCN:HO 70:30, 1 mL/min) with UV detection at 254 nm; retention time ~8.2 minutes .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrrolidine substitution be addressed?
Methodological Answer:
- Steric and Electronic Factors : The 2-chloro position is more reactive due to electron-withdrawing CF at C6, which polarizes the pyrimidine ring. Use bulky bases (e.g., DIPEA) to suppress competing C4 substitution .
- Solvent Optimization : Anhydrous DMF enhances nucleophilicity of pyrrolidine compared to THF, improving C2 selectivity (yield increases by 15–20%) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Byproduct Identification : Common byproducts include 4-pyrrolidin-1-yl isomers (5–10% yield). Detect via HPLC-MS and isolate using preparative TLC .
- Process Optimization : Reduce reaction time to 8 hours and maintain temperatures below 85°C to minimize dimerization (e.g., Ullmann coupling byproducts) .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The CF group deactivates the pyrimidine ring, requiring Pd(PPh)/CuI catalysts for Sonogashira couplings. Typical conditions: 80°C, 18 hours in toluene:EtN (3:1) .
- Thermal Stability : Monitor for CF decomposition (TGA shows stability up to 200°C). Use microwave-assisted synthesis to reduce side reactions .
Q. What computational methods predict the compound’s binding affinity in medicinal chemistry studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinase enzymes). The pyrrolidine moiety shows hydrogen bonding with Asp86 (ΔG = –9.2 kcal/mol) .
- DFT Calculations : B3LYP/6-31G* level optimizations reveal electron density localization at C4, guiding electrophilic substitution pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
